Bienvenue dans la boutique en ligne BenchChem!

methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate

Chemical Biology Drug Discovery HTS Profiling

Researchers seeking to validate Huntington's disease therapeutic assays should procure this specific 3-phenoxybenzoate chromone. Unlike potent 3-cyano apoptosis inducers, this compound's unique substitution pattern delivers confirmed inactivity in the mHTT-CaM Alphascreen (AID 1671202) and five diverse HTS assays, ensuring a clean baseline signal without promiscuous binding artifacts. Pair with its 7-hydroxy analog (CAS 315233-45-5) for metabolic stability studies, or its propyl ester analog (CAS 847365-83-7) for QSPR profiling. Choose this differentiated negative control to eliminate false-positive risks and generate robust, publication-ready data.

Molecular Formula C20H15NO6
Molecular Weight 365.341
CAS No. 637751-46-3
Cat. No. B2863252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
CAS637751-46-3
Molecular FormulaC20H15NO6
Molecular Weight365.341
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C20H15NO6/c1-12-19(27-14-5-3-13(4-6-14)20(23)24-2)18(22)16-8-7-15(25-10-9-21)11-17(16)26-12/h3-8,11H,10H2,1-2H3
InChIKeyRPPILYWXLUAWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 637751-46-3): Sourcing Guide for a Differentiated Chromone Scaffold


Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 637751-46-3) is a synthetic small molecule with the formula C20H15NO6 and a molecular weight of 365.3 g/mol . It features a chromone core (4-oxo-4H-chromene) substituted at the 3-position with a 4-(methoxycarbonyl)phenoxy group and at the 7-position with a cyanomethoxy group [1]. This compound is a member of the broader 4H-chromene family, a class extensively studied for apoptosis induction, but it possesses a unique 3-phenoxybenzoate substitution that distinguishes it from the potent 3-cyano-4-aryl-4H-chromene apoptosis inducers [2].

Procurement Alert for Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate: Why Analog Substitution Threatens Experimental Reproducibility


Substituting this compound with a close analog from the chromone or 4-aryl-4H-chromene family introduces significant risk. The 3-phenoxybenzoate group in this molecule is not a bioisostere for the 3-cyano group found in potent, nanomolar apoptosis inducers; published structure-activity relationship (SAR) data indicate that replacing a 3-cyano with an ester can cause a >200-fold loss in caspase activation potency [1]. Simultaneously, the compound's consistent inactivity across diverse high-throughput screening (HTS) assays suggests it is not a promiscuous binder, a property that can be easily altered by minor structural modifications to the 7-cyanomethoxy or the ester chain [2]. These factors make generic interchange scientifically unsound.

Quantitative Differentiation Guide for Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate


Target Selectivity Profile: Confirmed Inactivity Across Diverse Biological Targets

In contrast to many chromene analogs that show promiscuous bioactivity, methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate was consistently classified as 'Inactive' in PubChem HTS assays for five distinct targets: GIRK2 potassium channel activation (AID 1259325), mHTT-Calmodulin protein-protein interaction disruption (AID 1671202), P. falciparum apicoplast DNA polymerase inhibition (AID 1794808), M. tuberculosis PstP phosphatase inhibition (AID 2060911), and the SSB-PriA antibiotic target (AID 1272365) [1]. This profile is markedly different from known active chemotypes in these assays and supports its use as a selective control compound or a starting scaffold with low off-target liability.

Chemical Biology Drug Discovery HTS Profiling

Predicted Apoptosis Potency: >200-Fold Weaker Than 3-Cyano-4-Aryl-4H-Chromene Series

The target compound's 3-(4-methoxycarbonyl)phenoxy group is structurally analogous to an ester substitution at the 3-position. Published SAR on the 4-aryl-4H-chromene scaffold demonstrates that replacing the 3-cyano group with a methyl or ethyl ester results in a >200-fold reduction in caspase activation potency in T47D cells [1]. Specifically, while a highly potent analog like compound 2d (with a 7,8-fused pyrrole) can achieve an EC50 of 2 nM, analogs with a 3-ester modification exhibit EC50 values orders of magnitude higher [2]. This places methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate in a completely different potency class.

Medicinal Chemistry SAR Anticancer

Lipophilicity and Membrane Permeability Tuning via the Methyl Ester Moiety

The target compound contains a methyl ester, giving it a calculated logP of approximately 2.8–3.2 (based on the CLOG model for similar chromones), which is lower than its direct analog, propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 847365-83-7, MW 393.4, C22H19NO6) . The propyl ester increases the molecular weight by 28 Da and adds two additional methylene units, which increases lipophilicity by an estimated 0.8–1.0 log units. This directly impacts aqueous solubility and passive membrane diffusion rates, making the methyl ester form the preferred choice for assays requiring higher solubility or lower non-specific binding.

Physicochemical Properties Drug Design ADME

7-Cyanomethoxy vs. 7-Hydroxy: Metabolic Stability and Hydrogen Bonding Differentiation

The 7-cyanomethoxy group is a key differentiator from the 7-hydroxy analog, methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (CAS 315233-45-5, C18H14O6, MW 326.3) . The cyanomethoxy substituent eliminates the phenolic -OH hydrogen bond donor, reducing phase II metabolic susceptibility (glucuronidation/sulfation) and altering the compound's hydrogen bonding capacity. The nitrile group also introduces a distinct dipole moment and can act as a weak hydrogen bond acceptor, which can be exploited in structure-based design for specific target interactions not possible with the hydroxyl analog.

Metabolism Chemical Stability Pharmacophore

Optimal Application Domains for Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate


Negative Control in Huntington's Disease mHTT-Calmodulin PPI Assays

Given its confirmed inactivity in the Alphascreen assay for small molecules abrogating the mHTT-CaM interaction (AID 1671202) [1], methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is ideally suited as a negative control compound. Researchers studying Huntington's disease therapeutics can use this compound to establish baseline signal and exclude assay interference, ensuring that positive hits are genuinely disrupting the target protein-protein interaction.

Scaffold for Designing Selective Chemical Probes with Low Polypharmacology Risk

The compound's consistent inactivity across five mechanistically diverse HTS assays suggests a clean biological profile [1]. Medicinal chemists can derivatize this scaffold—for example, by converting the nitrile to a tetrazole bioisostere or modifying the benzoate ester—with a reduced risk of encountering confounding off-target activities that plague more promiscuous chemotypes.

Metabolic Stability Studies Comparing 7-Cyanomethoxy and 7-Hydroxy Chromones

The compound can be directly compared with its 7-hydroxy analog (CAS 315233-45-5) in hepatocyte or microsomal stability assays to quantify the protective effect of the cyanomethoxy group against phase II conjugation. This head-to-head experiment can validate in silico predictions and guide future chromone-based drug design efforts where metabolic stability is a key optimization parameter.

Physicochemical Comparator for Ester Chain Optimization in Chromone Series

The methyl ester can be used alongside its propyl ester analog (CAS 847365-83-7) in solubility, logD, and permeability assays (e.g., PAMPA or Caco-2) to generate quantitative structure-property relationship (QSPR) data. This evidence is essential for justifying the choice of ester moiety in lead optimization campaigns targeting specific ADME profiles.

Quote Request

Request a Quote for methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.